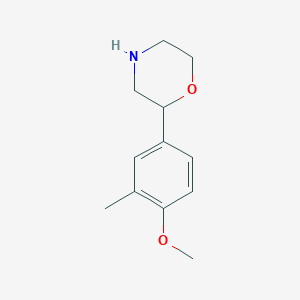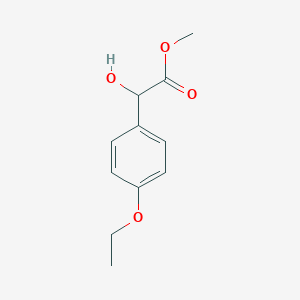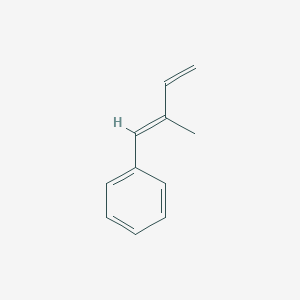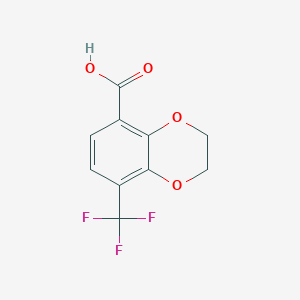
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its importance in pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid involves several steps, typically starting with the formation of the benzodioxine ring. One common method includes the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The reaction conditions often require the presence of a strong base and a suitable solvent, such as tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological properties.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group, which contributes to its efficacy and stability.
The uniqueness of this compound lies in its specific structure, which combines the benzodioxine ring with the trifluoromethyl group, offering distinct chemical and biological properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C10H7F3O4 |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)6-2-1-5(9(14)15)7-8(6)17-4-3-16-7/h1-2H,3-4H2,(H,14,15) |
Clé InChI |
XMHQDEBGAUTLAI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C2O1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)
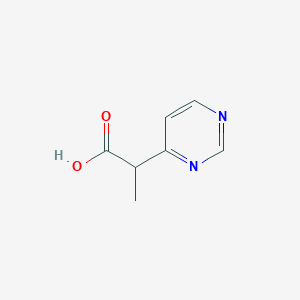
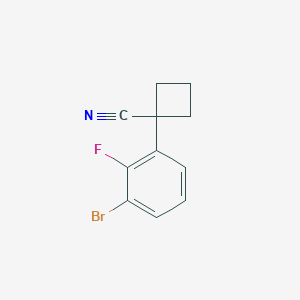
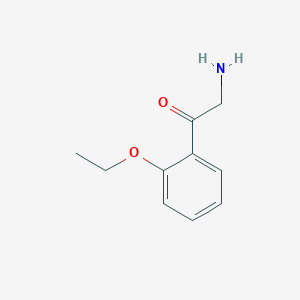
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)
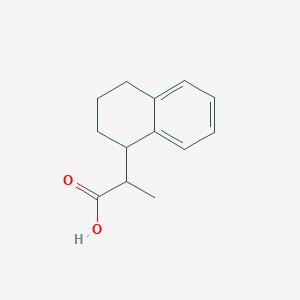
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)

